molecular formula C12H11ClO5S B8579346 4-[4-(Chlorosulfonyl)phenoxy]-2-butynyl acetate CAS No. 870637-61-9

4-[4-(Chlorosulfonyl)phenoxy]-2-butynyl acetate

Cat. No. B8579346
CAS RN: 870637-61-9
M. Wt: 302.73 g/mol
InChI Key: UNMLQVHKQGNATN-UHFFFAOYSA-N
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Description

4-[4-(Chlorosulfonyl)phenoxy]-2-butynyl acetate is a useful research compound. Its molecular formula is C12H11ClO5S and its molecular weight is 302.73 g/mol. The purity is usually 95%.
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properties

CAS RN

870637-61-9

Molecular Formula

C12H11ClO5S

Molecular Weight

302.73 g/mol

IUPAC Name

4-(4-chlorosulfonylphenoxy)but-2-ynyl acetate

InChI

InChI=1S/C12H11ClO5S/c1-10(14)17-8-2-3-9-18-11-4-6-12(7-5-11)19(13,15)16/h4-7H,8-9H2,1H3

InChI Key

UNMLQVHKQGNATN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC#CCOC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 22-L reactor was equipped with a thermometer, a water condenser, a cooling bath/heating mantle, and an addition funnel, and dichloromethane (11 L) was charged. A solution of 4-phenoxy-2-butynyl acetate in dichloromethane (2.04 kg, 10 mol) was charged to the reactor, followed by 2 L of dichloromethane and the solution was cooled −5 to −10° C. Chlorosulfonic acid (0.73 L, 1.28 kg, 11 mol) was added slowly via an addition funnel maintaining temperature between −5 and 0° C. After the addition was complete, the cooling bath was removed and the reaction mixture was stirred for 1–2 h at 18–22° C. The progress of the reaction was monitored by TLC or HPLC (disappearance of starting material). DMF (155 mL, 146 g) was added portion wise. The reaction mixture was heated to reflux (38–40° C.). Oxalyl chloride (1.13 L, 1.65 kg, 13 mol) was added through an addition funnel into the boiling solution over a period of 2–3 h maintaining gentle reflux. After all the oxalyl chloride was added, reflux was continued for 1 h. The completion of reaction was checked by HPLC (less than 3% of intermediate sulfonic acid remaining). After completion, the heating was stopped and the reaction mixture was cooled to 18–22° C. and stirred for 16 h. The reaction mixture was quenched into a 50-L reactor with 5 L of cold (5 to 10° C.) water and stirred for 10–20 min while maintaining the temperature below 20° C. The organic layer was separated and the aqueous layer was extracted with (2 L) of fresh dichloromethane. The combined organic layers were washed with 4 L of sodium bicarbonate solution until pH=7–8. The dichloromethane layer was separated and concentrated in vacuo at 35–40° C. to a volume of 5 to 7 L. This solution was mixed with 3 kg of silica gel and concentrated in vacuo until a free-flowing powder was obtained. The silica gel powder was transferred to a filter funnel with a Celite bed and eluted with 22 L of isopropyl ether. The ether solution was concentrated in vacuo to yield about 3 L of a slightly viscous liquid. This residue was transferred to a 5-L reaction flask with overhead stirrer, seeded and stirred for 16–18 h at 18–22° C. Crystallization began after several hours. Stirring continued at low temperature (0 to −10° C.). The solid was filtered on Buchner funnel lined with polypropylene and washed with 2 L of cold (5° C.) IPE, then dried under vacuum (30 mm) at 18–20° C. to yield 1.1 kg (55%, HPLC strength 94.8%) of product.
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11 L
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2.04 kg
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0.73 L
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1.13 L
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intermediate
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sulfonic acid
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5-L
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2 L
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Synthesis routes and methods II

Procedure details

To a suspension of 4-(4-acetoxy-but-2-ynyloxy)-benzenesulfonic acid, sodium salt from Example 6 (360 g, 1.18 mol) in 2.1 L of dichloromethane in a 5-L 4-neck flask, was added N,N-dimethylformamide (14 g, 0.19 mol) and water (4.5 g, 0.25 mol). The mixture was cooled to 12° C. Oxalyl chloride (165 mL, 240 g, 1.89 mol) was added over 70 min while the temperature was maintained at 10–20° C. The mixture was slowly warmed to 23° C. over 1 h and stirred at this temperature for 1 h. The reaction was monitored for completion by HPLC (S.M. <3%). The mixture was quenched into 2 L of water in a 12-L flask at 30° C. After 5 min of stirring, the phases were separated and the organic phase was washed with water (1 L). The mixture was held at 0–5° C. overnight, resulting in clear phase separation. Dichloromethane was distilled off to a residual volume of about 700 mL. t-Butyl methyl ether (1.5 L) was added. Distillation was continued to a residual volume of 850 mL. The solution was cooled to 18° C. and seeded with crystals. After 35 min of stirring, product crystals formed. Heptane (650 mL) was added over 40 min while the temperature was maintained at 15–20° C. The mixture was heated to 35° C. to dissolve the product before it was cooled back to 20° C. More heptane (350 mL) was added over 10 min. The mixture was stirred at 15–20° C. for 40 min. The crystals were filtered in a funnel and washed with heptane (400 mL). The product was dried in vacuo at 23° C. to a constant weight (316 g, 89% yield). 1H NMR (300 MHz, CDCl3) δ 8.01 (m, 2H), 7.12 (m, 2H), 4.86 (t, J=1.8 Hz, 2H), 4.72 (t, J=1.8 Hz, 2H), 2.10 (s, 3H); 13C NMR (75 MHz, CDCl3) ppm 170.5, 163.0, 137.2, 129.9, 116.0, 83.3, 80.2, 56.8, 52.3, 21.0.
Name
4-(4-acetoxy-but-2-ynyloxy)-benzenesulfonic acid
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360 g
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165 mL
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350 mL
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650 mL
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Synthesis routes and methods III

Procedure details

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